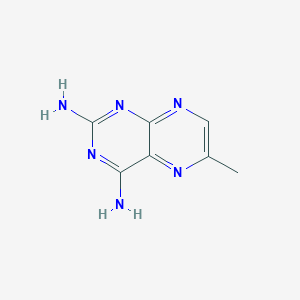
6-Methylpteridine-2,4-diamine
Overview
Description
6-Methylpteridine-2,4-diamine is an organic compound belonging to the class of pteridines and derivatives. These compounds are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4,5-b)pyrazine . The molecular formula of this compound is C7H8N6, and it has a molecular weight of 176.179 g/mol .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as pteridines and derivatives . These compounds contain a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4,5-b)pyrazine . Pteridines and their derivatives are often involved in a wide range of biological functions, including cellular metabolism and enzymatic catalysis.
Biochemical Analysis
Biochemical Properties
6-Methylpteridine-2,4-diamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the folate metabolism pathway, such as dihydrofolate reductase. This interaction is crucial as it can influence the synthesis of nucleotides and amino acids, which are essential for cell growth and division . Additionally, this compound can act as a substrate or inhibitor for various enzymes, thereby modulating their activity and affecting metabolic flux.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can modulate the levels of diamines and polyamines, which are critical for cell proliferation and differentiation . This modulation can lead to changes in gene expression profiles and alterations in metabolic pathways, ultimately affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. For example, its interaction with dihydrofolate reductase can inhibit the enzyme’s activity, leading to reduced synthesis of tetrahydrofolate and subsequent nucleotide depletion . This inhibition can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . In some cases, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to folate metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the synthesis of nucleotides and amino acids . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and growth.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can influence energy metabolism and oxidative stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpteridine-2,4-diamine typically involves the nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine using various types of nucleophiles . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Methylpteridine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine oxides.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted pteridines and dihydropteridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methylpteridine-2,4-diamine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antimetabolite used in cancer therapy.
Aminopterin: Another antimetabolite with similar structure and function.
Folic Acid: A naturally occurring pteridine derivative involved in various metabolic processes.
Uniqueness
6-Methylpteridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike methotrexate and aminopterin, which are primarily used as therapeutic agents, this compound is mainly used in research and industrial applications .
Properties
IUPAC Name |
6-methylpteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-3-2-10-6-4(11-3)5(8)12-7(9)13-6/h2H,1H3,(H4,8,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNAKLLYSPINFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221061 | |
| Record name | 2,4-Pteridinediamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-74-7 | |
| Record name | 6-Methyl-2,4-diaminopteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC79658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pteridinediamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-2,4-DIAMINOPTERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ8EW47RCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Diamino-6-methylpteridine in relation to methotrexate?
A: 2,4-Diamino-6-methylpteridine has been identified as an impurity in parenteral methotrexate dosage forms. [] While methotrexate itself is an antineoplastic drug used in chemotherapy, the presence of 2,4-Diamino-6-methylpteridine, along with other impurities, raises concerns about potential effects on treatment efficacy and patient safety, especially at high doses. []
Q2: How does 2,4-Diamino-6-methylpteridine interact with bacteria and radiation?
A: Research suggests that 2,4-Diamino-6-methylpteridine, along with other folic acid analogs, can sensitize bacteria to ionizing radiation. [] This sensitization is most effective when the compound is present during irradiation and can be counteracted by cysteine or cysteamine. [] The mechanism of action appears to be related to folic acid antagonism, although the precise details require further investigation. []
Q3: What can you tell me about the stereochemistry of 2,4-Diamino-6-methylpteridine reduction?
A: Catalytic reduction of 2,4-diamino-7-deuterio-6-(partial)trideuteriomethylpteridine with hydrogen yields a 1:1 mixture of cis and trans isomers of 2,4-diamino-7-deuterio-6-(partial)trideuteriomethyl-5,6,7,8-tetrahydropteridine. [] This contrasts with the reduction of the related 6,7-dimethylpterin, which proceeds stereospecifically to form only the cis isomer of the tetrahydro derivative. [] The stereochemical outcome of the reduction was determined using 1H NMR spectroscopy. []
Q4: Are there any studies on how the structure of 2,4-Diamino-6-methylpteridine relates to its activity?
A: While studies directly investigating the structure-activity relationship of 2,4-Diamino-6-methylpteridine are limited within the provided research, a study on methotrexate binding to Escherichia coli dihydrofolate reductase offers some insights. [] This study used 2,4-Diamino-6-methylpteridine as a simplified model for methotrexate and found that protonation at the N-1 position and interaction with Aspartic acid 27 of the enzyme are crucial for binding. [] This information, while focused on methotrexate, could provide a starting point for understanding the structural features influencing the activity of 2,4-Diamino-6-methylpteridine.
Q5: How were the different 2,4-Diamino-6-methylpteridine derivatives characterized?
A: Researchers employed a variety of techniques to characterize 2,4-Diamino-6-methylpteridine and its derivatives. 13C and 1H NMR spectroscopy were instrumental in confirming the identity and position of 13C labels in specifically labeled compounds. [] Additionally, UV and NMR spectroscopy, along with pKa measurements, were used to characterize the structure and properties of synthesized derivatives, including O-glycosides. []
Q6: Can you provide the molecular formula and weight of 2,4-Diamino-6-methylpteridine?
A6: The molecular formula for 2,4-Diamino-6-methylpteridine is C7H9N6. Its molecular weight is 177.19 g/mol.
Q7: Were there any efforts to synthesize specific derivatives of 2,4-Diamino-6-methylpteridine?
A: Yes, researchers successfully synthesized a series of 18 derivatives of 2,4-Diamino-6-methylpteridine through nucleophilic displacement reactions starting from 6-(bromomethyl)-2,4-pteridinediamine. [] These derivatives were intended for antileukemic activity screening, but unfortunately, none exhibited the desired activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
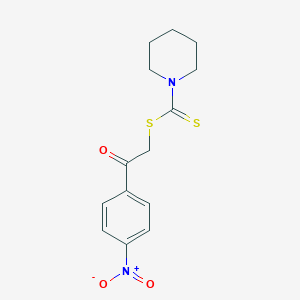

![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)
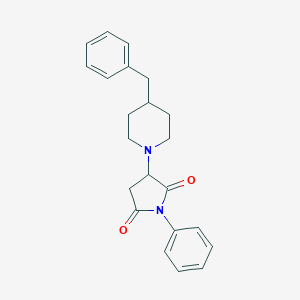

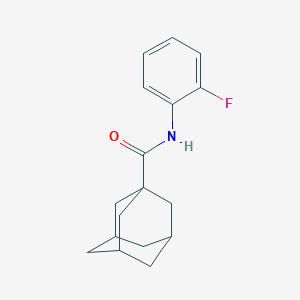
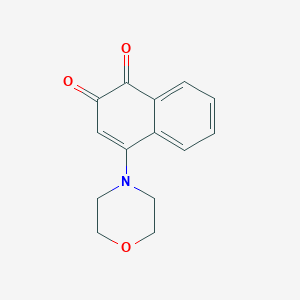
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
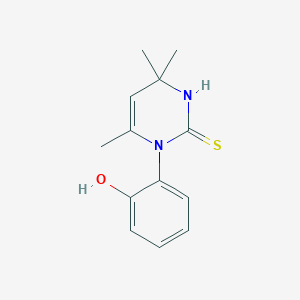
![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)

![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)

